N-Hydroxy-3,3-dimethyl-N-phenylbutanamide
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Overview
Description
N-Hydroxy-3,3-dimethyl-N-phenylbutanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a phenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,3-dimethyl-N-phenylbutanamide typically involves the reaction of 3,3-dimethylbutanoic acid with phenylhydroxylamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,3-dimethyl-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-Hydroxy-3,3-dimethyl-N-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-3,3-dimethyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-phenylbutanamide: Similar structure but lacks the dimethyl groups.
N-Hydroxy-3,3-dimethylbutanamide: Similar structure but lacks the phenyl group.
N-Phenylbutanamide: Lacks both the hydroxy and dimethyl groups.
Uniqueness
N-Hydroxy-3,3-dimethyl-N-phenylbutanamide is unique due to the presence of both the hydroxy and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918107-01-4 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-hydroxy-3,3-dimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-11(14)13(15)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3 |
InChI Key |
VUGFQGDKSULLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
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